molecular formula C16H18BrN3O3 B2746222 ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865614-92-2

ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2746222
CAS No.: 865614-92-2
M. Wt: 380.242
InChI Key: ZUMZARNXTMBRMZ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based small molecule characterized by a 2,4-dimethylpyrrole core substituted at the 5-position with a carbamoyl amino group bearing a 4-bromophenyl moiety. Pyrrole derivatives are widely studied for applications in medicinal chemistry, materials science, and sensor development .

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c1-4-23-15(21)13-9(2)14(18-10(13)3)20-16(22)19-12-7-5-11(17)6-8-12/h5-8,18H,4H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZARNXTMBRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate can be contextualized by comparing it to analogous pyrrole derivatives. Key differences in substituents, physicochemical properties, and applications are summarized below.

Table 1: Comparative Analysis of Pyrrole-3-carboxylate Derivatives

Compound Name (Substituent at 5-Position) Molecular Formula Melting Point (°C) Key Features & Applications Evidence Source
This compound C₁₇H₁₉BrN₃O₃ Not reported Bromophenyl carbamoyl group enhances steric bulk; potential chemosensor or anticancer agent . N/A
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) C₁₁H₁₃F₂NO₂S 114–115 Difluoromethylthio group increases lipophilicity; used in electrophilic difluorination studies .
Ethyl 5-[(4-carbamoylphenyl)carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate C₁₈H₂₀N₃O₄ Not reported Carbamoylphenyl substituent may improve hydrogen bonding; studied in mutagenicity assays .
Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate C₁₂H₁₄ClNO₃ Not reported Chloroacetyl group introduces electrophilicity; potential intermediate in synthesis .
Ethyl 5-(dimethylcarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate C₁₂H₁₈N₂O₃ Not reported Dimethylcarbamoyl group reduces steric hindrance; computational studies available .
Ethyl 5-{4-[1-(cycloheptylamino)-1-oxopropan-2-yl]piperidine-1-carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate C₂₈H₄₀N₄O₅ Not reported Complex substituent enhances molecular weight; potential pharmacological applications .

Substituent Effects on Physicochemical Properties

  • In contrast, the dimethylcarbamoyl group (C₁₂H₁₈N₂O₃) is less electron-withdrawing, favoring different reactivity profiles .
  • Solubility: Derivatives with bulky substituents (e.g., cycloheptylamino-piperidine in C₂₈H₄₀N₄O₅) exhibit reduced aqueous solubility compared to simpler analogs like ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate .
  • Thermal Stability : Melting points vary significantly; for example, compound 8e (114–115°C) has a higher melting point than many analogs, likely due to stronger intermolecular interactions from the difluoromethylthio group .

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